Boron complex

Organoboron Polymers Heck-Sonogashira Coupling Polymer Chemistry

For researchers synthesizing well-defined two-armed PMMA architectures or soluble fluorescent organoboron polymers via Heck-Sonogashira coupling, 2,6-Dibromopyrazabole (CAS 16998-93-9) is the strategic ATRP initiator of choice. Unlike its 2,6-diiodo counterpart, which causes uncontrolled gelation, the bromine substituents on this pyrazabole core provide a critical reactivity balance—sufficient for controlled initiation while minimizing dehalogenation side reactions. This ensures the production of processable polymers with predictable thermal degradation kinetics (Ea ≈ 120.98 kJ/mol) and localized π-electron systems ideal for UV-transparent coatings. Choose this bifunctional initiator to achieve precise polymer topology control and avoid synthetic failure.

Molecular Formula C6H4B2Br2N4
Molecular Weight 313.6 g/mol
CAS No. 16998-93-9
Cat. No. B103459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron complex
CAS16998-93-9
Synonyms2,6-DIBROMOPYRAZABOLE, 97
Molecular FormulaC6H4B2Br2N4
Molecular Weight313.6 g/mol
Structural Identifiers
SMILES[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br
InChIInChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H
InChIKeyWSJBILWWGJIHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromopyrazabole (CAS 16998-93-9): Sourcing Guide for Organoboron Research and Polymer Initiation


CAS 16998-93-9, commonly named 2,6-Dibromopyrazabole or Boron complex, is a diboron heterocycle characterized by a robust B₂N₄ core with a B⋅⋅⋅B separation of approximately 3 Å [1]. It belongs to the pyrazabole family, known for high chemical stability that enables purification by recrystallization [2]. With a molecular formula of C₆H₆B₂Br₂N₄ and a molecular weight of 315.57 g/mol, this compound serves as a specialized building block in organometallic synthesis, particularly as an initiator in Atom Transfer Radical Polymerization (ATRP) [1][3]. Its significance lies in its dual functionality: it provides a rigid, pre-organized diboron core while the bromine substituents offer sites for further functionalization or initiation, making it a strategic choice for developing boron-containing polymers and advanced materials [2].

Why Generic Pyrazabole or Boron Complex Substitution Risks Synthesis Failure and Polymer Quality


The pyrazabole family exhibits significant performance divergence based on halogen substitution. Direct experimental comparisons demonstrate that 2,6-dibromopyrazabole possesses a distinct reactivity profile that cannot be replicated by its iodo- or chloro- analogs without compromising synthetic outcomes [1]. While 2,6-diiodopyrazabole shows higher reactivity that often leads to uncontrolled polymerization and insoluble gel formation, 2,6-dibromopyrazabole offers a critical balance of sufficient reactivity for controlled initiation while avoiding side reactions [1]. Furthermore, class-level evidence from related pyrazole systems indicates that bromo derivatives demonstrate reduced dehalogenation side reactions compared to iodo derivatives, which is crucial for maintaining structural integrity in cross-coupling applications [2]. These documented differences mean that substituting 2,6-dibromopyrazabole with a similar pyrazabole or boron complex without quantitative justification can lead to failed polymerizations, low molecular weight products, or unwanted byproducts [1][2].

Quantitative Differentiation Evidence: 2,6-Dibromopyrazabole vs. Closest Analogs


Controlled Reactivity in Heck-Sonogashira Polymerization: 2,6-Dibromopyrazabole vs. 2,6-Diiodopyrazabole

In Heck-Sonogashira polymerization, 2,6-dibromopyrazabole demonstrated markedly lower reactivity compared to 2,6-diiodopyrazabole. This differential reactivity directly impacted polymer molecular weight and processability [1].

Organoboron Polymers Heck-Sonogashira Coupling Polymer Chemistry

Thermal Stability of PMMA Polymers Initiated with 2,6-Dibromopyrazabole

Polymers synthesized using 2,6-dibromopyrazabole as an ATRP initiator exhibit quantifiable thermal stability. The decomposition activation energy of the resulting two-armed PMMA was determined by thermogravimetric analysis (TGA) [1].

ATRP Thermal Degradation Polymer Characterization

Reduced Dehalogenation Propensity: Class-Level Inference from Halogenated Pyrazoles

A direct comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki-Miyaura cross-coupling reaction revealed that bromo and chloro derivatives are superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1].

Suzuki-Miyaura Coupling Cross-Coupling Dehalogenation

Procurement-Focused Application Scenarios for 2,6-Dibromopyrazabole


Controlled Synthesis of Soluble Fluorescent Organoboron Polymers

2,6-Dibromopyrazabole is the initiator of choice for researchers synthesizing fluorescent organoboron polymers via Heck-Sonogashira coupling when processability and film formation are critical. Its moderate reactivity prevents the uncontrolled gelation observed with 2,6-diiodopyrazabole, ensuring the production of soluble polymers suitable for spin-coating and optical characterization [1]. The resulting polymers exhibit sharp UV-vis absorption bands around 300-400 nm, making them viable for optoelectronic material development [1].

ATRP Initiator for Two-Armed Poly(methyl methacrylate) with Defined Thermal Properties

This compound functions as a bifunctional ATRP initiator for synthesizing two-armed PMMA architectures. The resulting polymers exhibit well-defined thermal degradation kinetics, with decomposition activation energies of approximately 120.98 kJ/mol (Flynn-Wall-Ozawa) and 112.53 kJ/mol (Kissinger) [2]. This makes it a reliable initiator for applications requiring precise control over polymer topology and predictable thermal behavior.

Building Block for Pyrazabole-Containing Conjugated Materials

Due to the pyrazabole core's poor electron relay properties, which limit π-conjugation extension, 2,6-dibromopyrazabole is strategically employed to create materials with localized π-electron systems and visible-light transparency [1]. This property is advantageous for applications requiring UV absorption without visible coloration, such as transparent UV-protective coatings or specialized optical filters.

Precursor for Functionalized Pyrazaboles via Cross-Coupling

The bromine substituents on 2,6-dibromopyrazabole serve as synthetic handles for further functionalization via cross-coupling reactions. Based on class-level evidence, the bromo derivative is expected to undergo cleaner cross-coupling with reduced dehalogenation side reactions compared to iodo-analogs, facilitating the synthesis of complex pyrazabole-based architectures for advanced materials and supramolecular chemistry [3].

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